Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate
Description
Chemical Structure and Synthesis Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate is a carbamate-protected cyclohexylamine derivative featuring a 5-chloropyrazine-2-carbonyl substituent. Its molecular formula is C₁₇H₂₄ClN₄O₃, with a molecular weight of 398.30 g/mol . The compound is synthesized through multi-step reactions involving amide bond formation and carbamate protection. For instance, analogous procedures (e.g., coupling of chlorinated heterocycles to cyclohexylamine intermediates followed by Boc protection) are described in patent applications (e.g., , Steps 1–4), where tert-butyl carbamate groups are introduced via reactions with tert-butoxycarbonyl (Boc) anhydride or similar reagents.
The 5-chloropyrazine moiety may enhance binding to enzymatic targets due to its electron-withdrawing properties and planar geometry.
Properties
IUPAC Name |
tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-11-6-4-10(5-7-11)20-14(22)12-8-19-13(17)9-18-12/h8-11H,4-7H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNFNAMWRFPPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the chloropyrazine intermediate: This step involves the chlorination of pyrazine to obtain 5-chloropyrazine.
Coupling with cyclohexylamine: The 5-chloropyrazine is then reacted with cyclohexylamine to form the 5-chloropyrazine-2-carbonyl-cyclohexylamine intermediate.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the chloropyrazine moiety, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the cyclohexyl ring.
Reduction: Dechlorinated pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may have applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The chloropyrazine moiety is particularly important for its binding affinity, while the carbamate group can form covalent bonds with target proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular weights, and synthesis highlights:
Key Comparative Analysis
Heterocyclic Core Variations
- Pyrazine vs. Pyrimidine/Benzimidazolone : The target compound’s 5-chloropyrazine group contrasts with pyrimidine (e.g., ) or benzimidazolone (e.g., ) cores. Pyrimidines often exhibit improved metabolic stability compared to pyrazines due to reduced electron-deficient character . Benzimidazolones, with fused aromatic systems, may enhance π-π stacking interactions in biological targets .
- Chlorine Positioning : The 5-chloro substitution in pyrazine/pyrimidine derivatives (e.g., ) is critical for steric and electronic modulation, whereas 3-chlorobenzoyl groups (e.g., ) prioritize hydrophobic interactions.
In contrast, benzimidazolone derivatives (e.g., ) achieve 80% yields via cyclization reactions, suggesting favorable kinetics for similar scaffolds. Piperazine-containing analogs (e.g., ) are synthesized via nucleophilic substitution, with dihydrochloride salts improving solubility for in vivo studies.
Physicochemical Properties Solubility: The dihydrochloride salt in offers superior aqueous solubility compared to neutral carbamates (e.g., ).
Biological Implications Pyrimidine derivatives (e.g., ) are frequently optimized for kinase inhibition, with amino groups (e.g., Step 2 in ) enabling hydrogen bonding. The 5-chloropyrazine moiety in the target compound may confer selectivity for purine-binding enzymes, analogous to spiro-purine derivatives in .
Research Findings and Trends
- Patent Applications : and highlight the pharmaceutical relevance of tert-butyl carbamate-protected cyclohexylamine derivatives, particularly in purine/pyrimidine-based drug discovery. Multi-step syntheses (e.g., Fe-mediated reductions, Pd-catalyzed couplings) are standard for introducing diversity .
- Commercial Availability : Piperazine and benzoyl derivatives (e.g., ) are widely available as building blocks, underscoring their utility in medicinal chemistry .
Biological Activity
Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Tert-butyl group : Provides stability and lipophilicity.
- Chloropyrazine moiety : Essential for biological activity and target interaction.
- Cyclohexyl ring : Contributes to the overall conformation and binding properties.
The IUPAC name for the compound is This compound , and its molecular formula is with a molecular weight of 358.83 g/mol.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes and receptors. The chloropyrazine component enhances binding affinity, while the carbamate group can form covalent bonds with target proteins, leading to irreversible inhibition of enzymatic activity .
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking substrate access.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation in vitro and in vivo through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest potential efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial effect.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| Tert-butyl N-[4-[(5-chloropyrazine-2-amido)cyclohexyl]carbamate | Similar core structure; different functional groups | Moderate enzyme inhibition | Anticancer research |
| Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]urea | Urea instead of carbamate | Lower binding affinity | Limited medicinal applications |
| Tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]thiocarbamate | Thiocarbamate group | Enhanced reactivity | Potential in agrochemical formulations |
Case Studies and Research Findings
- In Vitro Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity .
- Mechanistic Insights : Research utilizing X-ray crystallography revealed binding interactions between the compound and target enzymes, providing insights into its mechanism of action.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds indicated favorable absorption rates and metabolic stability, enhancing their potential as therapeutic agents .
Q & A
Q. What are the key considerations for synthesizing tert-butyl N-[4-[(5-chloropyrazine-2-carbonyl)amino]cyclohexyl]carbamate, and how can reaction intermediates be optimized?
Methodological Answer:
- Stepwise Synthesis : The compound can be synthesized via sequential coupling reactions. For example, tert-butyl carbamate intermediates are often prepared using THF as a solvent and NaHCO₃ as a base to facilitate nucleophilic substitution (e.g., displacement of chloro groups on pyrimidine/pyrazine rings) .
- Intermediate Optimization : Key intermediates (e.g., tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate) require purification via column chromatography using gradients of ethyl acetate/hexane. Yields are typically 50–70%, with LC-MS (ESI+) used to confirm molecular ions (e.g., m/z 386 [M + H]⁺) .
Q. How can the structural integrity of this compound be validated during synthesis?
Methodological Answer:
- Spectroscopic Techniques : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and the cyclohexyl backbone (δ ~1.2–2.1 ppm for axial/equatorial protons).
- Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular weight (e.g., m/z 442 [M + H]⁺ for intermediates) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and NMR data?
Methodological Answer:
- Cross-Validation : Use orthogonal methods:
- HPLC : C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to detect impurities at 254 nm.
- NMR Solubility Checks : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d₆) to avoid false signals from undissolved particulates .
- Case Study : A 2021 patent reported discrepancies due to residual THF in NMR samples; lyophilization or extended drying under vacuum resolved this .
Q. How does the steric hindrance of the tert-butyl group influence reactivity in downstream functionalization?
Methodological Answer:
- Steric Effects : The tert-butyl group reduces electrophilic substitution rates at the cyclohexyl nitrogen. For example, coupling with 5-chloropyrazine-2-carbonyl chloride proceeds at 60°C in acetonitrile with K₂CO₃, achieving 65% yield after 48 hours .
- Comparative Data : Without the tert-butyl group, analogous reactions complete in 6–8 hours at room temperature, highlighting a 3–4× rate reduction due to steric shielding .
Q. What protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon in amber vials to prevent hydrolysis of the carbamate group.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
